Nvp-aew541

Overview

Description

NVP-AEW541 is a selective small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase. It is a pyrrolo[2,3-d]pyrimidine derivative that has shown significant activity against various tumor types, including multiple myeloma, hematologic malignancies, and solid tumors . The compound is known for its high selectivity for IGF-1R over the insulin receptor, making it a valuable tool in cancer research and therapy .

Mechanism of Action

Target of Action

NVP-AEW541 is a selective small molecule inhibitor that primarily targets the Insulin-like Growth Factor 1 Receptor (IGF-1R) . IGF-1R plays a critical role in the proliferation, survival, and drug-resistance of a broad spectrum of hematologic malignancies and solid tumors .

Mode of Action

This compound interacts with its target, IGF-1R, by inhibiting its tyrosine kinase activity . This inhibition blocks key growth and survival pathways, including PI-3K/Akt, Ras/Raf/MAPK, and IKK-a/NF-kB . It also suppresses both constitutive and serum- or IGF-1-induced upregulation of proteasome activity .

Biochemical Pathways

The inhibition of IGF-1R by this compound affects several biochemical pathways. It blocks key growth and survival pathways such as PI-3K/Akt, Ras/Raf/MAPK, and IKK-a/NF-kB . Additionally, it suppresses the expression of inhibitors of apoptosis, including FLIP, cIAP-2, and survivin .

Pharmacokinetics

It’s known that this compound is orally active , suggesting it can be absorbed through the digestive tract

Result of Action

This compound has demonstrated anti-tumor activity both in vitro and in vivo . It counteracts the proliferative and anti-apoptotic effect of serum on tumor cells . In particular, it has shown activity against diverse tumor types, including multiple myeloma cell lines and primary tumor cells from multiple myeloma patients .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of serum can induce upregulation of proteasome activity, which this compound can suppress . .

Biochemical Analysis

Biochemical Properties

NVP-AEW541 interacts with the IGF-1R, inhibiting its kinase activity . It is equipotent against the recombinant kinase domains of IGF-1R and insulin receptor (InsR) in cell-free kinase assays . It exhibits high selectivity toward cellular autophosphorylation of endogenous full-length IGF-1R over InsR .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It blocks IGF-I-mediated survival and colony formation in soft agar at concentrations consistent with inhibition of IGF-IR autophosphorylation . In ECC-1 and USPC-1 cancer cells, this compound abolishes IGF-I-induced IGF-IR autophosphorylation, blocking the IGF-IR signaling pathway . It also changes the IGF-I induced cell cycle, leading to apoptotic cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the kinase activity of the IGF-1R . This inhibition blocks key growth/survival pathways such as PI-3K/Akt, Ras/Raf/MAPK, IKK-a/NF-kB . It also suppresses both constitutive and serum- or IGF-1-induced upregulation of proteasome activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in a SCID/NOD mice model of diffuse multiple myeloma, this compound had in vivo antitumor activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, oral administration of this compound (20, 30, or 50 mg/kg) results in abrogation of basal and IGF-I-induced receptor, and PKB and MAPK phosphorylation in the NWT-21 tumor xenograft .

Metabolic Pathways

This compound is involved in the IGF-1R signaling pathway . It inhibits the kinase activity of the IGF-1R, which plays a crucial role in this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

NVP-AEW541 is synthesized through a multi-step process involving the formation of the pyrrolo[2,3-d]pyrimidine core. The synthesis typically starts with the preparation of the key intermediate, which is then subjected to various chemical transformations, including cyclization, amination, and functional group modifications . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

NVP-AEW541 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

NVP-AEW541 has a wide range of scientific research applications, including:

Cancer Research: It is extensively used to study the role of IGF-1R in cancer cell proliferation, survival, and drug resistance. .

Medicine: The compound is being explored as a potential therapeutic agent for treating cancers that overexpress IGF-1R. .

Industry: this compound is utilized in the development of new cancer therapies and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

NVP-ADW742: Another pyrrolo[2,3-d]pyrimidine derivative that inhibits IGF-1R with similar selectivity.

Uniqueness

NVP-AEW541 is unique due to its high selectivity for IGF-1R over the insulin receptor, which reduces off-target effects and enhances its therapeutic potential . Its ability to inhibit multiple signaling pathways involved in cancer progression makes it a versatile and powerful tool in cancer research and therapy .

Biological Activity

NVP-AEW541 is a selective small molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R), which has been implicated in various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different cancer types, and potential therapeutic applications.

This compound exerts its effects primarily by inhibiting the tyrosine kinase activity of IGF-1R. This inhibition leads to several downstream effects:

- Dephosphorylation of IGF-1R and AKT : this compound treatment results in decreased phosphorylation of IGF-1R and AKT, disrupting survival signaling pathways in cancer cells .

- Cell Cycle Arrest : The compound induces G1/S checkpoint arrest, preventing cancer cell proliferation. Increased sub-G1 peaks indicate apoptosis at higher concentrations .

- Alteration of Apoptotic Proteins : Treatment with this compound reduces levels of anti-apoptotic proteins like Bcl-xL, promoting apoptosis in sensitive cell lines .

Biliary Tract Cancer (BTC)

A study demonstrated that this compound effectively suppressed growth in human BTC cell lines. The compound showed synergistic effects when combined with gemcitabine, particularly at low concentrations . The mechanism involved dephosphorylation of IGF-1R and AKT, leading to cell cycle arrest.

| Cell Line | Growth Inhibition | Synergistic Effect with Gemcitabine |

|---|---|---|

| EGI-1 | Yes | Yes |

| Mz-ChA-1 | Yes | Yes |

Acute Myeloid Leukemia (AML)

In AML models, this compound induced significant apoptotic cell death and enhanced sensitivity to standard chemotherapeutics like cytarabine and etoposide. This was particularly evident in HL60 cells that relied on autocrine IGF-I for survival .

| Treatment | Effect on Cell Viability |

|---|---|

| This compound alone | Induced apoptosis |

| This compound + Cytarabine | Enhanced sensitivity |

| This compound + Etoposide | Enhanced sensitivity |

Breast Cancer

In breast cancer studies, this compound reduced proliferation and caused G1 arrest. When combined with trastuzumab, it exhibited synergistic cytotoxic effects, although it showed antagonistic interactions with doxorubicin in certain cell lines .

| Cell Line | Proliferation Reduction | Synergistic Effect with Trastuzumab |

|---|---|---|

| T47D | Yes | Yes |

| MCF7 | Yes | Additive |

Case Studies

Case Study 1: Ewing's Sarcoma

this compound demonstrated significant antitumor activity in Ewing's sarcoma xenografts when combined with vincristine. This combination resulted in enhanced tumor growth inhibition compared to monotherapy .

Case Study 2: Triple-Negative Breast Cancer (TNBC)

In TNBC models, this compound triggered autophagy and increased apoptosis when used alongside autophagy inhibitors. This combination led to a more pronounced growth inhibition effect .

Research Findings Summary

The biological activity of this compound highlights its potential as a therapeutic agent across various cancer types. Key findings include:

- Inhibition of IGF-1R signaling : Consistent dephosphorylation across different cancer models.

- Induction of apoptosis : Significant apoptotic effects observed at higher concentrations.

- Synergistic effects with other chemotherapeutics : Enhanced efficacy when used in combination therapies.

Properties

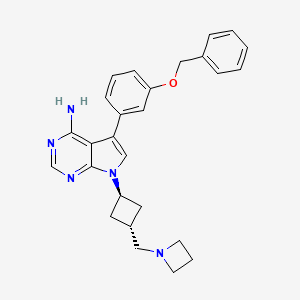

IUPAC Name |

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECDBHGVIIRMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467110 | |

| Record name | NVP-AEW541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475488-34-7, 475489-16-8 | |

| Record name | AEW-541 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NVP-AEW541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEW-541 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97QB5037VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.